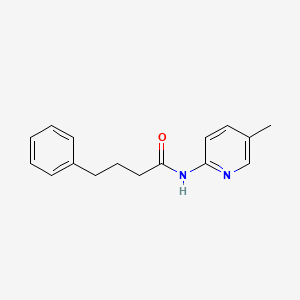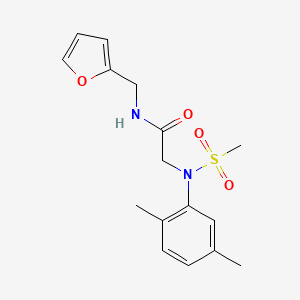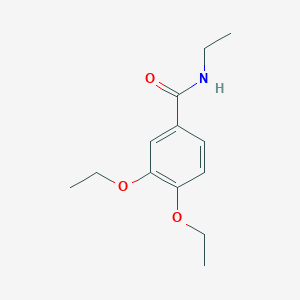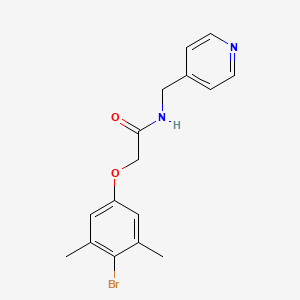
N'-(3-bromo-4,5-diethoxybenzylidene)-4-chlorobenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-bromo-4,5-diethoxybenzylidene)-4-chlorobenzenesulfonohydrazide, also known as BDBS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its potential applications in the field of medicine and biochemistry.
Mechanism of Action
N'-(3-bromo-4,5-diethoxybenzylidene)-4-chlorobenzenesulfonohydrazide exerts its effects by inhibiting the activity of various enzymes and proteins involved in inflammation and oxidative stress. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the inflammatory response. This compound also scavenges free radicals and reduces oxidative stress, which is a major contributor to various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant anti-inflammatory and antioxidant effects in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been shown to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
One of the major advantages of N'-(3-bromo-4,5-diethoxybenzylidene)-4-chlorobenzenesulfonohydrazide is its potent anti-inflammatory and antioxidant effects, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of N'-(3-bromo-4,5-diethoxybenzylidene)-4-chlorobenzenesulfonohydrazide. One potential direction is to study its effects on various diseases, including cancer and neurodegenerative disorders. Another potential direction is to develop more efficient methods for synthesizing this compound and improving its solubility in water. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of N'-(3-bromo-4,5-diethoxybenzylidene)-4-chlorobenzenesulfonohydrazide has been achieved using various methods, including the reaction of 3-bromo-4,5-diethoxybenzaldehyde with 4-chlorobenzenesulfonohydrazide in the presence of a catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Scientific Research Applications
N'-(3-bromo-4,5-diethoxybenzylidene)-4-chlorobenzenesulfonohydrazide has been studied for its potential applications in the field of medicine and biochemistry. Research has shown that this compound exhibits significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
properties
IUPAC Name |
N-[(E)-(3-bromo-4,5-diethoxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2O4S/c1-3-24-16-10-12(9-15(18)17(16)25-4-2)11-20-21-26(22,23)14-7-5-13(19)6-8-14/h5-11,21H,3-4H2,1-2H3/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVOVAVCDBGFNS-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5805887.png)
![4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5805893.png)
![2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5805900.png)


![2-{[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5805915.png)
![methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate](/img/structure/B5805923.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5805939.png)
![4-[(2-chlorobenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5805943.png)

![1-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5805962.png)